molecular formula C9H7Br2NO B6282187 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one CAS No. 263896-33-9

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one

Katalognummer: B6282187
CAS-Nummer: 263896-33-9
Molekulargewicht: 305
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the molecular formula C9H7Br2NO and a molecular weight of 304.97 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one typically involves the bromination of 1,2,3,4-tetrahydroquinolin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline-4-one derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-bromo-1,2,3,4-tetrahydroquinoline: A mono-brominated derivative with similar reactivity but different biological activities.

    6,8-difluoro-1,2,3,4-tetrahydroquinolin-4-one:

Uniqueness

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activities. This dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-bromoacetophenone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-hydroxy-2,3,5,6-tetraiodoquinoline" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone by reacting 2-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide.", "Step 2: Cyclization of 2-bromo-1-phenylethanone with sulfuric acid to form 6-bromo-1,2,3,4-tetrahydroquinolin-4-one.", "Step 3: Bromination of 6-bromo-1,2,3,4-tetrahydroquinolin-4-one with sodium nitrite and hydrochloric acid to form 6-bromo-1,2,3,4-tetrahydroquinolin-4-ol.", "Step 4: Acetylation of 6-bromo-1,2,3,4-tetrahydroquinolin-4-ol with acetic anhydride to form 6-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol.", "Step 5: Bromination of 6-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol with sodium nitrite and hydrochloric acid to form 6-bromo-8-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol.", "Step 6: Hydrolysis of 6-bromo-8-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol with sodium hydroxide to form 6-bromo-8-hydroxy-1,2,3,4-tetrahydroquinolin-4-one.", "Step 7: Iodination of 6-bromo-8-hydroxy-1,2,3,4-tetrahydroquinolin-4-one with 4-hydroxy-2,3,5,6-tetraiodoquinoline and sulfuric acid to form 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one." ] }

CAS-Nummer

263896-33-9

Molekularformel

C9H7Br2NO

Molekulargewicht

305

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.